molecular formula C8H9FO B012008 (S)-1-(4-Fluorophenyl)ethanol CAS No. 101219-73-2

(S)-1-(4-Fluorophenyl)ethanol

Cat. No. B012008
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-(4-Fluorophenyl)ethanol involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells as a biocatalyst, achieving yields up to 55% with an enantiomeric excess (ee) of 98%. This process can be optimized by employing various exogenous reducing agents such as ethanol, isopropanol, or glucose, which significantly affect both yield and enantiomeric purity. For instance, biotransformation in the presence of glucose for 48 hours can yield the product with 66% yield and 98% ee. The method showcases the potential of using biological systems for the enantioselective synthesis of chiral alcohols (ChemChemTech, 2022).

Molecular Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a related compound, demonstrating its crystallization in the monoclinic system. This structural analysis reveals the presence of intermolecular hydrogen bonding, which plays a crucial role in the stability and conformational preferences of such molecules. These findings contribute to a deeper understanding of the structural features that influence the reactivity and physical properties of fluorophenyl ethanols (The Open Crystallography Journal, 2008).

Scientific Research Applications

  • It serves as an intermediate in the synthesis of an HIV inhibitor, playing a significant role in HIV research (ChemChemTech, 2022).

  • This compound is a key intermediate in preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development, highlighting its importance in cancer therapy research (Tetrahedron-asymmetry, 2010).

  • Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a related compound, is used in the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles, indicating its potential in pharmaceutical applications (Arabian Journal for Science and Engineering, 2021).

  • (S)-1-(4-Fluorophenyl)ethanol is also recognized as a topical anti-inflammatory agent, specifically a carbinoloimidazole, in medical research (Spectroscopy Letters, 2020).

  • Its derivative, 1-(4-fluorophenyl)ethanol, plays a role in the ruthenium-catalyzed dehydrogenation process in chemistry, contributing to the understanding of reaction mechanisms (The Journal of organic chemistry, 2003).

  • The molecule's conformers and their stability are studied for their implications in molecular chemistry and physics, offering insights into the interactions and stability of molecular structures (Physica Scripta, 2008).

  • The effects of fluorine substitution on the molecule's electron density and the strength of various molecular interactions have been explored, highlighting its relevance in the study of molecular interactions and properties (Physical chemistry chemical physics : PCCP, 2013).

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Fluorophenyl)ethanol

CAS RN

101219-73-2
Record name (-)-1-(4-Fluorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(4-Fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl)ethanol was prepared by mixing 10 g (72 mmol) of 4-fluorophenylacetophenone and 2.74 g (72 mmol) of sodium borohydride in 100 mL of ethanol. After one hour the solvent was removied under vacuum and the residue was taken up in diethyl ether. The ether solution was dried over anhydrous magnesium sulfate and evaporated to yield the crude product which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dichloro(p-cymene)ruthenium(II) dimer (1.2 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 105° C. After the mixture was cooled to room temperature, p-fluoroacetophenone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of sodium carbonate in 1,4-dioxane (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (5 atm) at 10° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-fluorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AR Chanysheva, AL Sufiyarova, NV Privalov… - … . СЕРИЯ «ХИМИЯ И …, 2022 - ctj.isuct.ru
(S)-(–)-1-(4-фторфенил) этанол является промежуточным звеном в синтезе антагониста хемокинового рецептора CCR5, применяемого для терапии ВИЧ-инфекции. Наряду с …
Number of citations: 1 ctj.isuct.ru
F Rondino, A Paladini, A Ciavardini… - Physical Chemistry …, 2011 - pubs.rsc.org
Diastereomeric adducts between (S)-1-(4-fluorophenyl)-ethanol and R and S 2-butanol, formed by supersonic expansion, have been investigated by means of a combination of mass …
Number of citations: 8 pubs.rsc.org
A Ciavardini, F Rondino, A Paladini… - Physical Chemistry …, 2013 - pubs.rsc.org
The molecular diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol and S-1-(2-fluorophenyl)ethanol and R and S-butan-2-ol, isolated under …
Number of citations: 10 pubs.rsc.org
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
F Rondino, A Ciavardini, M Satta, A Paladini… - Rendiconti Lincei, 2013 - Springer
Non-covalent intermolecular interactions responsible for chiral discrimination have been investigated in the gas phase both in neutral and ionic complexes. Mass-selected resonant two-…
Number of citations: 6 link.springer.com
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
ACF RONDINO, APM SPERANZA… - media.accademiaxl.it
Non-covalent intra and intermolecular interactions account for the molecular and chiral recognition properties as well as the functionality of biomolecules. This minireview presents the …
Number of citations: 0 media.accademiaxl.it
Y Zheng, S Zhang, J Guo, R Shi, J Yu, K Li… - Angewandte …, 2022 - Wiley Online Library
Enzyme immobilization is essential to the commercial viability of various critical large‐scale biocatalytic processes. However, challenges remain for the immobilization systems, such as …
Number of citations: 30 onlinelibrary.wiley.com
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
Number of citations: 19 www.sciencedirect.com

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